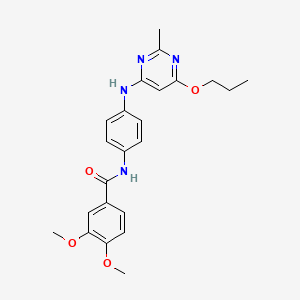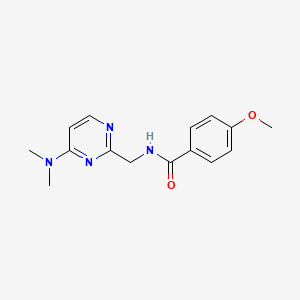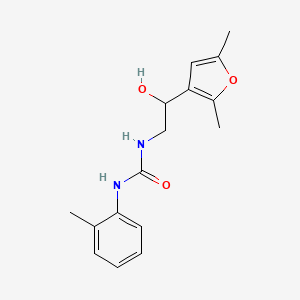
1-(2-(2,5-Dimethylfuran-3-yl)-2-hydroxyethyl)-3-(o-tolyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-(2,5-Dimethylfuran-3-yl)-2-hydroxyethyl)-3-(o-tolyl)urea, also known as DMF-Tol-UREA, is a synthetic compound that has gained attention in scientific research due to its potential as a therapeutic agent.
Scientific Research Applications
Hydrogen Bonding and Structural Insights
Research on substituted ureas, including compounds similar to 1-(2-(2,5-Dimethylfuran-3-yl)-2-hydroxyethyl)-3-(o-tolyl)urea, has provided valuable insights into hydrogen bonding and molecular structure. Studies involving solid-state NMR, IR, Raman spectroscopies, and X-ray diffraction have been crucial in understanding the effects of hydrogen bonding on molecular conformations in such compounds (Kołodziejski et al., 1993).
Biological Applications and Osmolytes
The combination of urea and methylamines, as seen in marine cartilaginous fishes, offers a unique study area. Investigations into these urea derivatives have shown their roles as osmolytes, balancing denaturant and stabilizer effects, which is essential in understanding biochemical processes related to environmental stress (Lin & Timasheff, 1994).
Pharmaceutical and Cosmetic Applications
Urea derivatives have been assessed as skin penetration enhancers in pharmaceutical and cosmetic formulations. Studies have shown how specific urea analogues can increase the permeability of skin to certain compounds, indicating potential applications in topical treatments (Williams & Barry, 1989).
Self-Assembly and Molecular Interactions
The study of heterocyclic ureas and their ability to form hydrogen-bonded complexes has implications for self-assembly and molecular interaction studies. These investigations offer insights into the formation of complex molecular structures, potentially useful in nanotechnology and material science (Corbin et al., 2001).
NMR Spectroscopy and Reaction Networks
Research involving NMR spectroscopy of urea-formaldehyde resins highlights the detailed understanding of complex reaction networks. This is particularly relevant in the field of polymer chemistry, where understanding these networks is crucial for developing new materials (Steinhof et al., 2014).
properties
IUPAC Name |
1-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-3-(2-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-10-6-4-5-7-14(10)18-16(20)17-9-15(19)13-8-11(2)21-12(13)3/h4-8,15,19H,9H2,1-3H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLOONVCKXYVMOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCC(C2=C(OC(=C2)C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(2,5-Dimethylfuran-3-yl)-2-hydroxyethyl)-3-(o-tolyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-(oxolan-3-yl)methanone](/img/structure/B2745470.png)

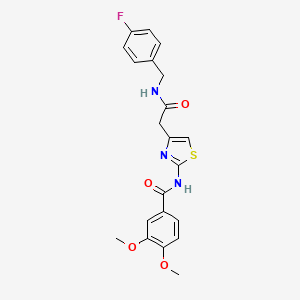
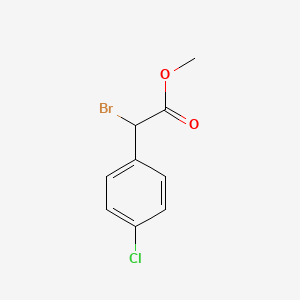
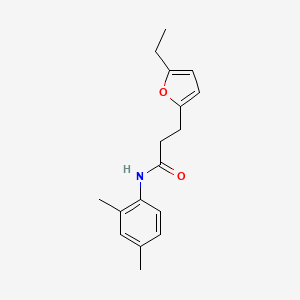
![4-chloro-2-{(E)-[(5-chloro-2,4-dimethoxyphenyl)imino]methyl}phenol](/img/structure/B2745479.png)

![4-(4-Bromophenyl)-4-oxo-2-[(2-thienylmethyl)amino]butanoic acid](/img/structure/B2745483.png)
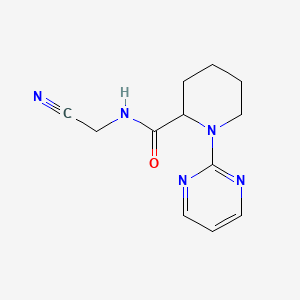
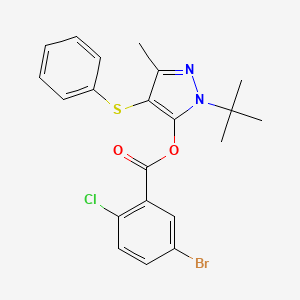
![1-Benzo[1,3]dioxol-5-yl-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-urea](/img/structure/B2745487.png)
